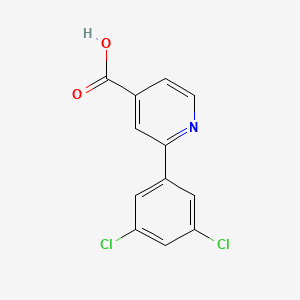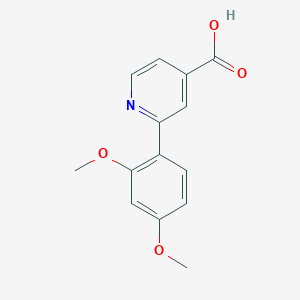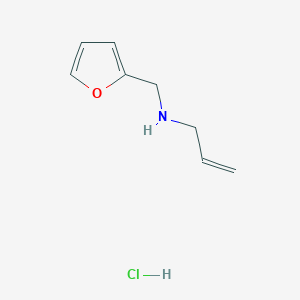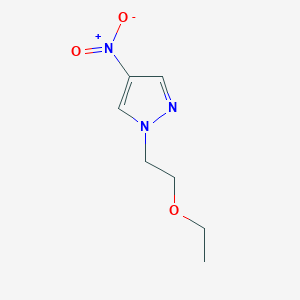![molecular formula C10H8N4O4 B6361646 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 90920-49-3](/img/structure/B6361646.png)
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenol, a compound with a similar structure, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented as a molecular formula, a structural formula, or a three-dimensional model .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol is a colourless to pale yellow crystal . It has a melting point of 113 to 114 °C and a boiling point of 279 °C . It is soluble in water at a concentration of 10 g/L at 15 °C .Applications De Recherche Scientifique
Organic Synthesis
The compound can be used in organic synthesis, particularly in the rearrangement of pyrazole nitrene . This unusual transformation involves the transient formation of a nitrene moiety, which initiates a sequence of steps leading to remote oxidative C–H functionalization .
Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which can be derived from 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, are superior synthons for indirect radiofluorination of biomolecules . This process is typically a complex and multistep procedure, but the use of 4-nitrophenyl (PNP) activated esters simplifies the preparation of 18F-labelled acylation synthons .
Catalytic Reduction of Nitrophenols
The compound can be used in the catalytic reduction of nitrophenols . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new therapeutic agents .
Antibacterial Activity
The compound can be used in the synthesis of novel 1,3 complexes, which have shown antibacterial activity .
Molecular Imaging
The compound can be used in molecular imaging, particularly in positron emission tomography (PET) . Radiopharmaceuticals utilised for PET imaging are typically labelled with short lived radionuclides including fluorine-18 (18F), carbon-11 (11C) and gallium-68 (68Ga) .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of nanotechnology, which includes the study of nanostructured materials, is expanding rapidly . These materials have unique properties that distinguish them from their bulk counterparts and are being used in various applications, including the catalytic reduction of 4-nitrophenol . Future research will likely focus on optimizing these materials for specific applications and exploring new potential uses .
Propriétés
IUPAC Name |
4-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUMOCJRVECDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B6361599.png)
amine](/img/structure/B6361600.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)